molecular formula C9H7ClN2O B8489769 4-Chloro-6-hydroxy-1-methylphthalazine

4-Chloro-6-hydroxy-1-methylphthalazine

Cat. No.: B8489769
M. Wt: 194.62 g/mol
InChI Key: CYINILUXFFNMIP-UHFFFAOYSA-N
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Description

4-Chloro-6-hydroxy-1-methylphthalazine (molecular formula: C₉H₇ClN₂O) is a phthalazine derivative characterized by a chloro (-Cl) substituent at position 4, a hydroxyl (-OH) group at position 6, and a methyl (-CH₃) group at position 1. The positions and nature of substituents significantly influence its physicochemical properties and biological activity compared to related compounds.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

4-chloro-1-methylphthalazin-6-ol

InChI

InChI=1S/C9H7ClN2O/c1-5-7-3-2-6(13)4-8(7)9(10)12-11-5/h2-4,13H,1H3

InChI Key

CYINILUXFFNMIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=C(N=N1)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include compounds with variations in substituent type, position, or additional functional groups (Table 1).

Table 1: Structural Comparison of 4-Chloro-6-hydroxy-1-methylphthalazine and Analogs

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups
This compound C₉H₇ClN₂O -Cl (4), -OH (6), -CH₃ (1) Hydroxyl, Chloro, Methyl
4-Chloro-6-methoxy-1-methylphthalazine C₁₀H₉ClN₂O -Cl (4), -OCH₃ (6), -CH₃ (1) Methoxy, Chloro, Methyl
4-(4-Chlorobenzyl)-6-formyl-2-methylphthalazin-1(2H)-one C₁₇H₁₃ClN₂O₂ -Cl (4-benzyl), -CHO (6), -CH₃ (2) Formyl, Benzyl, Methyl
4-(4-Chlorobenzyl)-6(7)-hydroxycarbonyl-2-methylphthalazin-1(2H)-one C₁₇H₁₃ClN₂O₃ -Cl (4-benzyl), -COOH (6/7), -CH₃ (2) Carboxylic Acid, Benzyl
1,4-Dichloro-6-methylphthalazine C₉H₆Cl₂N₂ -Cl (1,4), -CH₃ (6) Dichloro, Methyl

Key Observations :

  • Methoxy vs. Hydroxyl : Replacing -OH with -OCH₃ (as in 4-chloro-6-methoxy-1-methylphthalazine) increases lipophilicity, affecting solubility and metabolic stability .
  • Dichloro Derivatives : 1,4-Dichloro-6-methylphthalazine lacks the hydroxyl group, reducing hydrogen-bonding capacity compared to the target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name IR Bands (cm⁻¹) NMR Shifts (¹H, δ ppm) Collision Cross-Section (Ų, [M+H]⁺)
This compound Not reported Not reported Not available
4-Chloro-6-methoxy-1-methylphthalazine Not available Not available 140.7
4-(4-Chlorobenzyl)-6-formyl-2-methylphthalazin-1(2H)-one 1704 (C=O), 1652 (C=N) 3.89 (s, CH₃), 4.32 (s, CH₂) Not reported
4-(4-Chlorobenzyl)-6(7)-hydroxycarbonyl-2-methylphthalazin-1(2H)-one 1720 (COOH), 1645 (C=O) Not reported Not reported

Key Findings :

  • The methoxy analog (C₁₀H₉ClN₂O) has a predicted collision cross-section of 140.7 Ų, suggesting a compact molecular structure .
  • Formyl and carboxylic acid substituents introduce strong IR bands (1704–1720 cm⁻¹), indicative of carbonyl groups absent in the target compound .

PDE5 Inhibition :

  • 4-Benzylamino-1-chloro-6-substituted phthalazines (e.g., compound 15a, IC₅₀ = 4.8 nM) show potent PDE5 inhibition, with activity highly dependent on substituent position (6 > 7) .
  • Hydroxyl groups (as in the target compound) may enhance hydrogen bonding with PDE5 compared to methoxy or benzyl groups, though direct data are lacking.

Vasorelaxant Activity :

  • Analogs like 15f (EC₅₀ = 160 nM) demonstrate stronger vasorelaxant effects than E4021 (EC₅₀ = 980 nM), suggesting that electron-withdrawing substituents (e.g., -Cl, -CF₃) improve efficacy .

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